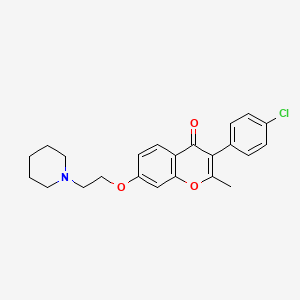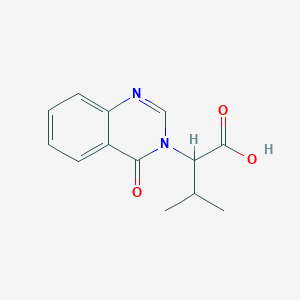
3-(4-chlorophenyl)-2-methyl-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-chlorophenyl)-2-methyl-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a chlorophenyl group, a piperidinyl ethoxy side chain, and a chromenone core structure
Mechanism of Action
Target of Action
Compounds with a piperidine moiety have been found to have a wide range of targets, including various receptors and enzymes .
Mode of Action
Piperidine derivatives have been known to interact with their targets in a variety of ways, often acting as inhibitors or activators .
Biochemical Pathways
Piperidine derivatives have been known to affect a variety of biochemical pathways, often related to the targets they interact with .
Pharmacokinetics
Piperidine-containing compounds are known to positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
Piperidine derivatives have been known to have a wide range of effects, often related to their mode of action and the biochemical pathways they affect .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-2-methyl-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through a condensation reaction between a suitable phenol derivative and an appropriate diketone under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Piperidinyl Ethoxy Side Chain:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production while maintaining cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-2-methyl-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl halides, and nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(4-chlorophenyl)-2-methyl-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
3-(4-chlorophenyl)-2-methyl-4H-chromen-4-one: Lacks the piperidinyl ethoxy side chain, which may result in different chemical and biological properties.
2-methyl-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one: Lacks the chlorophenyl group, which may affect its reactivity and biological activity.
3-(4-chlorophenyl)-2-methyl-7-(2-(morpholin-4-yl)ethoxy)-4H-chromen-4-one: Contains a morpholine ring instead of a piperidine ring, which may influence its chemical behavior and biological effects.
Uniqueness
The uniqueness of 3-(4-chlorophenyl)-2-methyl-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the chlorophenyl group, piperidinyl ethoxy side chain, and chromenone core structure makes this compound a valuable candidate for various scientific research applications.
Properties
IUPAC Name |
3-(4-chlorophenyl)-2-methyl-7-(2-piperidin-1-ylethoxy)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClNO3/c1-16-22(17-5-7-18(24)8-6-17)23(26)20-10-9-19(15-21(20)28-16)27-14-13-25-11-3-2-4-12-25/h5-10,15H,2-4,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGJLWPVLIOJXIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCCN3CCCCC3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(4-methoxybenzoyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole](/img/structure/B2753430.png)

![N-(4-methoxybenzyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2753432.png)

![N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-2-(3-methoxyphenoxy)acetamide](/img/structure/B2753435.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-[5-(4-methylphenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylpropanamide](/img/structure/B2753436.png)



![6-(5-bromopyrimidin-2-yl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B2753447.png)

![2-[3-(3-Bromoanilino)-1-(dimethylamino)-2-propenylidene]malononitrile](/img/structure/B2753449.png)
![3-(5-bromo-2-methoxyphenyl)-9-butyl-5-methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B2753452.png)

